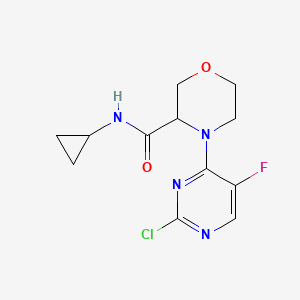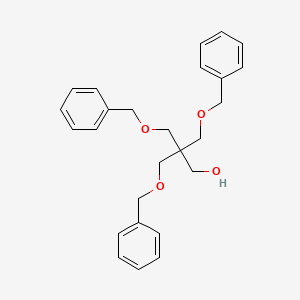
4-t-Butyl-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-t-Butyl-N-ethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
The synthesis of 4-t-Butyl-N-ethylbenzamide can be achieved through several routes. One common method involves the reaction of 4-tert-butylbenzoic acid with ethylamine in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, yielding the desired benzamide .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) has been reported to produce N-tert-butyl amides in excellent yields .
Analyse Des Réactions Chimiques
4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .
Applications De Recherche Scientifique
4-t-Butyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
4-t-Butyl-N-ethylbenzamide can be compared with other N-tert-butyl amides, such as:
N-tert-butylbenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-tert-butyl-4-methylbenzamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-tert-butyl-4-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-tert-butyl-N-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
Clé InChI |
VAACBVOESAXQBQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-bromopyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B8390690.png)







![Racemic 2-((2-bromophenyl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8390762.png)




